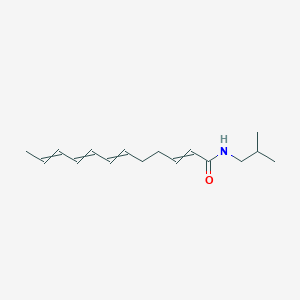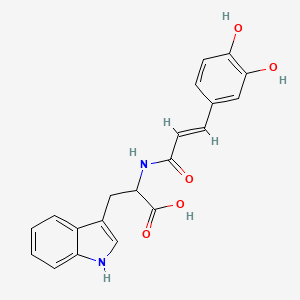
Dracoflavan C2
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dracoflavan C2 has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Dracoflavan C2, a compound isolated from Dragon’s Blood, a resin produced by plants of the genus Daemonorops , has been found to have inhibitory activity against pancreatic α-amylase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.
Mode of Action
It is known that it inhibits the action of pancreatic α-amylase . This inhibition slows down the digestion of carbohydrates, thereby controlling the rise of blood glucose levels after meals.
Biochemical Pathways
The biochemical pathway affected by this compound involves the digestion of carbohydrates. By inhibiting pancreatic α-amylase, this compound slows down the breakdown of complex carbohydrates into simpler sugars. This results in a slower absorption of sugars in the intestines, leading to a more controlled increase in blood glucose levels .
Result of Action
The primary result of this compound’s action is the control of post-meal blood glucose levels. By inhibiting pancreatic α-amylase, it slows down carbohydrate digestion and sugar absorption, leading to a more gradual increase in blood glucose levels . This can be particularly beneficial for individuals with conditions like diabetes, where blood glucose control is crucial.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dracoflavan C2 can be synthesized through the oxidation of 6-methylflavan to a quinonemethide, followed by coupling with another flavan moiety . The reaction typically involves the use of oxidizing agents and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
The industrial production of this compound involves the extraction of resin from the Daemonorops draco plant. The resin is then subjected to various purification processes, including liquid chromatography and mass spectrometry, to isolate and characterize the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dracoflavan C2 undergoes several types of chemical reactions, including:
Oxidation: Conversion of 6-methylflavan to quinonemethide.
Coupling Reactions: Formation of A-type deoxyproanthocyanidins through coupling with another flavan moiety.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation step to convert 6-methylflavan to quinonemethide.
Coupling Reagents: Facilitate the coupling of quinonemethide with another flavan moiety.
Major Products
The major product formed from these reactions is this compound, an A-type deoxyproanthocyanidin .
Vergleich Mit ähnlichen Verbindungen
Dracoflavan C2 is unique among similar compounds due to its specific structure and pharmacological properties. Similar compounds include:
Dracoflavan B1: Another A-type deoxyproanthocyanidin with similar anti-inflammatory and antibacterial properties.
Dracoflavan B2: Known for its antioxidant activity.
Dracoflavan C1: Shares structural similarities with this compound but differs in its specific biological activities.
This compound stands out due to its unique combination of anti-inflammatory, antibacterial, and antioxidant properties, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
(1S,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30O6/c1-19-24(34)16-27-29(31(19)36-3)23-18-33(38-27,21-12-8-5-9-13-21)39-28-17-26(35-2)22-14-15-25(37-32(22)30(23)28)20-10-6-4-7-11-20/h4-13,16-17,23,25,34H,14-15,18H2,1-3H3/t23-,25-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQBRLKTMULEGI-UCSIYHMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC3(CC2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)C7=CC=CC=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@@]3(C[C@@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194794-50-8 | |
| Record name | Dracoflavan C2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)
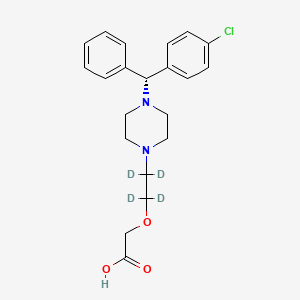
![(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1649249.png)
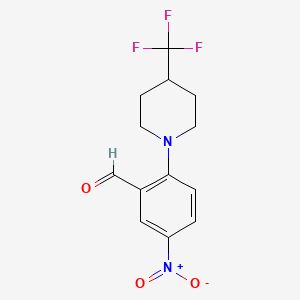
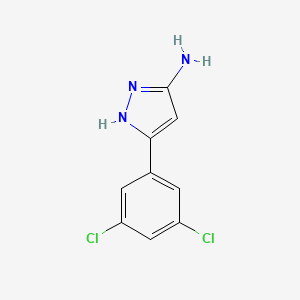
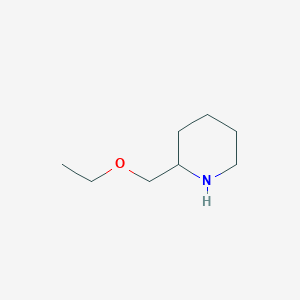
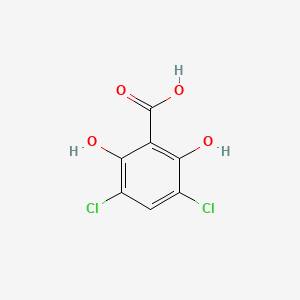
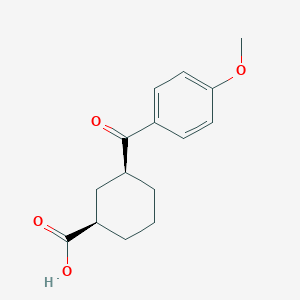
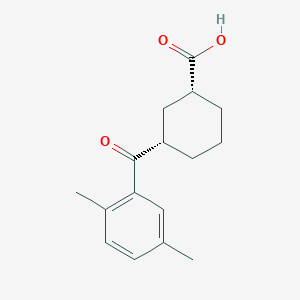
![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)
